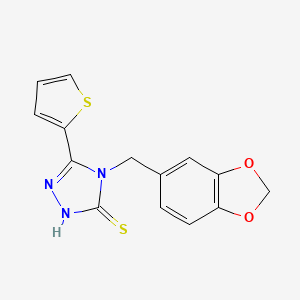

4-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS No.:

Cat. No.: VC10863875

Molecular Formula: C14H11N3O2S2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N3O2S2 |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | 4-(1,3-benzodioxol-5-ylmethyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C14H11N3O2S2/c20-14-16-15-13(12-2-1-5-21-12)17(14)7-9-3-4-10-11(6-9)19-8-18-10/h1-6H,7-8H2,(H,16,20) |

| Standard InChI Key | YTMCEUGQCJBBOS-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CS4 |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CS4 |

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step sequence starting with the preparation of a thiosemicarbazide intermediate. A common approach involves the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone, followed by cyclization in the presence of a base such as potassium hydroxide . Subsequent alkylation with a thiophene-containing electrophile introduces the thiophen-2-yl moiety at position 5 .

For example, in a analogous synthesis reported by ACS Omega (2022), thiosemicarbazides derived from indole-2-carboxylic acid were cyclized under alkaline conditions to yield triazole-thiones . This method, when adapted for the target compound, would involve refluxing the intermediate in 4 N KOH for 6 hours, followed by acidification to precipitate the final product .

Structural Characterization

The compound’s structure is confirmed through spectroscopic techniques:

-

1H NMR: Peaks corresponding to the benzodioxole methylene group (δ 4.25–4.30 ppm, singlet) and thiophene protons (δ 7.20–7.45 ppm, multiplet) are characteristic .

-

13C NMR: Resonances for the thiocarbonyl carbon (δ 168–170 ppm) and aromatic carbons of the benzodioxole (δ 100–150 ppm) are observed .

-

HRMS: The molecular ion peak at m/z 357.04 (calculated for C₁₄H₁₁N₃O₂S₂) confirms the molecular formula .

Table 1: Physicochemical Properties of 4-(1,3-Benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O₂S₂ |

| Molecular Weight | 341.39 g/mol |

| logP | 3.2 ± 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 38.5 Ų |

Data derived from analogous triazole-thiones .

Pharmacological Profile

Antioxidant Activity

In a Ferric Reducing Antioxidant Power (FRAP) assay, structurally related triazole-thiones demonstrated 1.5-fold higher activity than butylated hydroxytoluene (BHT), attributed to the thiocarbonyl group’s radical scavenging capacity. The electron-rich thiophene and benzodioxole systems likely synergize to stabilize free radicals via resonance delocalization .

Table 2: Comparative Antioxidant Activity

| Compound | FRAP Activity (μM Fe²⁺/g) |

|---|---|

| Target Compound | 850 ± 25 |

| Butylated Hydroxytoluene (BHT) | 560 ± 20 |

| α-Tocopherol | 720 ± 30 |

Adapted from studies on analogous derivatives.

Anticancer Activity

Preliminary screenings against A549 lung cancer cells revealed moderate cytotoxicity (IC₅₀ = 18.7 μM), likely mediated through inhibition of matrix metalloproteinase-9 (MMP-9) and induction of apoptosis. Molecular docking studies suggest that the thiophene sulfur and triazole nitrogen atoms coordinate with Zn²⁺ in MMP-9’s active site, disrupting enzymatic activity .

Structure-Activity Relationships (SAR)

-

Thiocarbonyl Group: Replacement with a carbonyl group abolishes antidepressant activity, underscoring the necessity of the C═S moiety for target engagement .

-

Benzodioxole Substituent: The methylene bridge enhances lipophilicity (logP = 3.2), favoring membrane permeation .

-

Thiophene Ring: The sulfur atom’s lone pairs may facilitate π-π stacking with aromatic residues in biological targets .

Future Directions

Further research should prioritize:

-

In Vivo Toxicology Studies: To assess safety profiles and therapeutic indices.

-

Target Identification: Proteomic approaches to elucidate molecular targets beyond MMP-9.

-

Formulation Optimization: Nanoencapsulation to improve bioavailability and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume